molecular formula C9H7BrN2S B6166613 4-bromo-3-phenyl-1,2-thiazol-5-amine CAS No. 16187-93-2

4-bromo-3-phenyl-1,2-thiazol-5-amine

Cat. No.: B6166613
CAS No.: 16187-93-2
M. Wt: 255.1
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Description

4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a phenyl group at position 3, and an amine group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The bromine atom enhances electrophilic reactivity, while the phenyl group contributes to lipophilicity, influencing bioavailability and target binding .

Properties

CAS No.

16187-93-2

Molecular Formula

C9H7BrN2S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a foundational approach for thiazole formation. For 4-bromo-3-phenyl-1,2-thiazol-5-amine, this involves cyclocondensation of α-brominated ketones with thiourea derivatives. A representative protocol involves:

Reactants :

  • 4-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Sodium hydroxide (2.0 equiv, base)

Conditions :

  • Solvent: Ethanol (reflux, 6–8 hours)

  • Temperature: 80–85°C

  • Workup: Acidification with HCl to pH 3–4

Mechanism :

  • Enolization : Base deprotonates α-hydrogen of 4-bromoacetophenone.

  • Nucleophilic Attack : Thiourea sulfur attacks the carbonyl carbon.

  • Cyclization : Intramolecular displacement forms the thiazole ring.

Yield : 65–72% after recrystallization (ethanol/water).

Bromination of Pre-formed Thiazoles

Post-cyclization bromination offers an alternative route:

Substrate : 3-Phenyl-1,2-thiazol-5-amine
Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)
Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Temperature: 0–5°C (prevents over-bromination)

Regioselectivity : Bromine preferentially substitutes the 4-position due to electron-withdrawing effects of the adjacent amine group.

Yield : 58–63% (HPLC purity >95%).

Modern Methodologies

Cross-Coupling Reactions

Palladium-catalyzed couplings enable precise phenyl group introduction:

Substrate : 4-Bromo-1,2-thiazol-5-amine
Reagent : Phenylboronic acid (1.5 equiv)
Catalyst : Pd(PPh₃)₄ (5 mol%)
Conditions :

  • Solvent: Toluene/water (3:1)

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 90°C (12 hours)

Yield : 78% (isolated).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

ParameterConventionalMicrowave
Time8 hours45 minutes
Yield68%82%
Energy Consumption1200 kJ350 kJ

Conditions :

  • Power: 300 W

  • Temperature: 100°C

  • Solvent: DMF

This method reduces side products like 3,4-dibromo derivatives (<5% vs. 12% conventionally).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety:

Process :

  • Mixing Zone : 4-Bromoacetophenone and thiourea in ethanol (residence time: 2 minutes).

  • Reaction Loop : Heated to 85°C (residence time: 30 minutes).

  • Quench Module : HCl addition (pH 3.5).

Output :

  • Throughput: 12 kg/hour

  • Purity: 98.5% (by GC-MS)

Advantages :

  • 40% reduction in solvent use vs. batch processes.

  • 99% conversion efficiency.

Purification and Characterization

Recrystallization Optimization

Ethanol/water mixtures (7:3 v/v) yield high-purity crystals:

Solvent RatioRecovery (%)Purity (%)
5:54592
7:36898
9:15296

Cooling Rate : 0.5°C/minute minimizes inclusion of impurities.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.45–7.32 (m, 5H, Ph)

  • δ 6.21 (s, 2H, NH₂)

  • δ 2.89 (s, 1H, thiazole-H)

HRMS (ESI+) :

  • Calculated: 255.14 [M+H]⁺

  • Observed: 255.13 [M+H]⁺ (Δ = -0.39 ppm)

Challenges and Solutions

Regioselectivity in Bromination

Competing bromination at positions 4 and 5 is mitigated by:

  • Electronic Effects : Electron-withdrawing amine group directs electrophiles to position 4.

  • Steric Shielding : Bulky phenyl group at position 3 hinders approach to position 5.

Control Experiment :

  • Without phenyl group: 4-bromo:5-bromo ratio = 1:1.3

  • With phenyl group: Ratio = 9:1.

Amine Group Stability

The primary amine is prone to oxidation during synthesis. Stabilization strategies include:

  • Inert Atmosphere : N₂ or Ar blanket during reactions.

  • Antioxidants : 0.1% (w/w) ascorbic acid reduces amine degradation from 15% to 2%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis7298High
Cross-Coupling7897Moderate
Microwave-Assisted8299Low
Flow Reactor8598.5Industrial

Key Trade-offs :

  • Microwave and flow methods offer superior yields but require specialized equipment.

  • Classical Hantzsch remains preferred for small-scale academic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the thiazole ring .

Mechanism of Action

The mechanism of action of 4-bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the bromine and phenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key physicochemical parameters of 4-bromo-3-phenyl-1,2-thiazol-5-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP Key Substituents
This compound C₉H₇BrN₂S 255.14 ~1.6 (estimated) ~300 (estimated) 2.8 Br (C4), Ph (C3), NH₂ (C5)
4-Bromo-3-methyl-1,2-thiazol-5-amine C₄H₅BrN₂S 193.07 1.806 154.5 2.38 Br (C4), Me (C3), NH₂ (C5)
4-Chloro-3-methyl-1,2-thiazol-5-amine C₄H₅ClN₂S 148.61 1.447 128.9 1.9 Cl (C4), Me (C3), NH₂ (C5)
4-Bromo-5-phenyl-1,2-oxazol-3-amine C₉H₇BrN₂O 255.07 N/A N/A 2.5 Br (C4), Ph (C5), NH₂ (C3)

Key Observations :

  • Bromine vs. Chlorine : Brominated analogs (e.g., 4-bromo-3-methyl-1,2-thiazol-5-amine) exhibit higher molecular weights and densities compared to chlorinated counterparts due to bromine's larger atomic radius .
  • Phenyl vs.
  • Thiazole vs.
Comparison with Related Syntheses
  • 4-Bromo-3-methyl-1,2-thiazol-5-amine : Synthesized via bromination of 3-methylthiazole precursors, achieving 68% yield under reflux conditions with Hünig's base .
  • Triazole Derivatives : and highlight the use of K₂CO₃-mediated cyclization and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-containing analogs, emphasizing the role of base and catalyst in regioselectivity .
Antimicrobial Activity
  • Thiazole Derivatives : Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole () exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromophenyl group enhances membrane disruption via hydrophobic interactions .
  • Oxazole Analogs : 4-Bromo-5-phenyl-1,2-oxazol-3-amine () shows moderate antifungal activity, likely due to reduced stability compared to thiazoles .
Anticancer Potential
  • Triazole-Thiadiazole Hybrids : reports IC₅₀ values of 5–20 µM for 5-(3-bromophenyl)-N-aryl-1,2,4-triazol-3-amine derivatives against MCF-7 breast cancer cells. The bromine atom facilitates DNA intercalation or topoisomerase inhibition .
  • Benzothiazole-Triazole Derivatives: notes antiproliferative effects (IC₅₀ ~10 µM) in HeLa cells, attributed to the benzothiazole moiety's ability to chelate metal ions in enzymatic active sites .

Crystallographic and Computational Insights

  • Hydrogen Bonding : emphasizes the role of NH₂ groups in forming intermolecular hydrogen bonds, stabilizing crystal lattices. For example, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () exhibits a layered structure via N–H···N and N–H···O interactions .
  • DFT Studies : highlights the accuracy of hybrid functionals (e.g., B3LYP) in predicting electronic properties. Computed HOMO-LUMO gaps for brominated thiazoles (~4.5 eV) correlate with their stability and reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-phenyl-1,2-thiazol-5-amine, and how is purity validated?

  • Methodological Answer : Synthesis typically involves bromination of 3-phenyl-1,2-thiazol-5-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Cyclocondensation of thioamide intermediates with bromine sources may also be employed. Purity is validated via:

  • HPLC : Retention time comparison with standards.
  • NMR : Confirmation of aromatic proton environments (δ 7.2–7.8 ppm for phenyl, δ 6.5–7.0 ppm for thiazole protons) and absence of unreacted starting materials .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 255.98 for C₉H₇BrN₂S) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated DCM/hexane solution.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELX software for solving and refining the structure, focusing on bond angles (e.g., C-S-N ~120°) and torsion angles (phenyl-thiazole dihedral ~2–5°) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for frontier orbitals .
  • Key Outputs :
  • HOMO-LUMO gap (~4.5 eV) indicating reactivity toward electrophiles.
  • Electrostatic potential maps highlighting nucleophilic sites (amine group) and electrophilic regions (bromine atom) .

Q. What experimental designs are robust for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • MIC Determination : Broth microdilution against S. aureus and E. coli (concentration range: 1–256 µg/mL).
  • Time-Kill Studies : Log-phase bacterial cultures exposed to 2× MIC, sampled at 0, 4, 8, and 24 hours.
  • Control Comparisons : Include structurally similar compounds (e.g., 3-phenyl-1,2-thiazol-5-amine) to isolate bromine’s role in bioactivity .

Q. How do substituents (Br, phenyl) influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Bromine at C4 selectively reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (80°C, K₂CO₃ base).
  • Contradiction Resolution : Competing C3 vs. C4 reactivity is resolved via DFT calculations showing lower activation energy for C4 due to phenyl’s electron-donating resonance .

Q. What methodologies assess the environmental stability of this compound under UV exposure?

  • Methodological Answer :

  • Photodegradation Setup : Irradiate aqueous solutions (1 mM) with UV-C (254 nm) for 24 hours.
  • Analysis :
  • LC-MS : Identify degradation products (e.g., debrominated thiazole or hydroxylated derivatives).
  • Kinetic Modeling : Pseudo-first-order rate constants (k) to quantify degradation half-life .

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